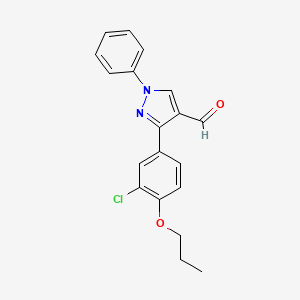

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a phenyl group at the 1-position, a 3-chloro-4-propoxyphenyl substituent at the 3-position, and a carbaldehyde functional group at the 4-position of the pyrazole ring. The propoxy group (OCH₂CH₂CH₃) at the para position of the phenyl ring distinguishes it from analogs with shorter alkoxy chains (e.g., methoxy or ethoxy) or halogen substituents. This compound is synthesized via Vilsmeier-Haack cyclization, a common method for introducing carbaldehyde groups into heterocycles . Pyrazole-4-carbaldehydes are versatile intermediates in medicinal chemistry, often serving as precursors for Schiff bases, thiazoles, and other bioactive heterocycles .

Properties

IUPAC Name |

3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-2-10-24-18-9-8-14(11-17(18)20)19-15(13-23)12-22(21-19)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBEWPKIFRJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloro-4-propoxybenzaldehyde and phenylhydrazine. These intermediates undergo a condensation reaction to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and reagents ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can serve as a precursor for synthesizing new antimicrobial agents. The presence of the chlorophenyl group enhances the compound's ability to interact with bacterial membranes, potentially leading to increased efficacy against various pathogens .

2. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis of Derivatives

The compound serves as an important intermediate in the synthesis of various pyrazole derivatives with enhanced biological activities. The synthetic pathways often involve the modification of the aldehyde functional group to create more complex structures that can be screened for specific pharmacological effects .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymers or other materials where specific thermal or mechanical properties are desired. Research into its use as a stabilizer or additive in polymer formulations is ongoing .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Rai et al. demonstrated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds derived from this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study published by Shobhitha et al., the anti-inflammatory effects of pyrazole derivatives were evaluated using animal models. The results indicated that the tested compounds significantly reduced paw edema induced by carrageenan, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a pyrazole ring with various substituents that influence its biological properties. The synthesis typically involves the condensation of appropriate aldehydes and hydrazines, followed by functional group modifications to achieve the desired structure.

Synthesis Steps

- Formation of Pyrazole Ring : The initial step involves the reaction of 3-chloro-4-propoxybenzaldehyde with phenylhydrazine.

- Aldehyde Formation : Subsequent oxidation or functional group transformations yield the final carbaldehyde derivative.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against several bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.12 to 0.98 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole derivative 13b | 0.12 | Inhibits S. flexneri |

| Amphotericin B | 0.49 | Inhibits C. albicans |

Anti-inflammatory Activity

In vitro studies have shown that pyrazole derivatives can inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives significantly reduced cell viability in prostate cancer cell lines, suggesting potential therapeutic applications .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related pyrazole compounds, demonstrating that modifications at specific positions on the phenyl ring could enhance activity against resistant bacterial strains .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to altered signaling pathways associated with inflammation and microbial resistance.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution reactions. For example:

- Step 1 : React a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with a phenol derivative (e.g., 3-chloro-4-propoxyphenol) in the presence of a base like K₂CO₃. This facilitates the substitution of the chlorine atom with the aryloxy group .

- Step 2 : Optimize reaction conditions (solvent: DMF or acetone; temperature: 80–100°C; time: 12–24 hours) to achieve yields >70% .

- Characterization : Confirm purity via HPLC and structure via ¹H/¹³C NMR, IR, and mass spectrometry .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL-2018/3 for structure solution and refinement. Key metrics: R-factor < 0.05, wR₂ < 0.15, and C–C bond lengths within 1.40–1.48 Å .

- Validation : Check for H-bonding networks and π-π stacking interactions using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~9.8 ppm). Substituents like chloro and propoxy groups split signals due to anisotropic effects .

- IR Spectroscopy : Detect aldehyde C=O stretching (~1680 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different protocols?

Discrepancies often arise from:

- Catalyst Efficiency : K₂CO₃ vs. Cs₂CO₃. The latter may improve yields in sterically hindered reactions .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity compared to acetone .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction times .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .

Q. How can computational methods predict the reactivity of the aldehyde group in functionalization reactions?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., Schiff base formation) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) for imine condensation .

- Docking Studies : Predict binding affinities of Schiff base derivatives to biological targets (e.g., antimicrobial enzymes) .

Q. What strategies mitigate challenges in biological activity assays for pyrazole derivatives?

Q. How does crystallographic data inform polymorph screening for this compound?

- Polymorph Identification : Use SC-XRD to distinguish between monoclinic (P2₁/c) and triclinic (P-1) crystal systems.

- Stability Studies : Conduct DSC/TGA to assess thermal transitions (e.g., melting points: 160–180°C) and hygroscopicity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) driving polymorph stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.